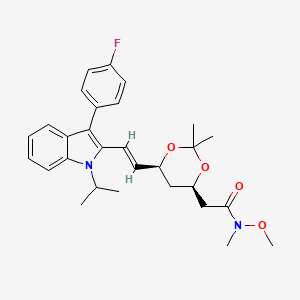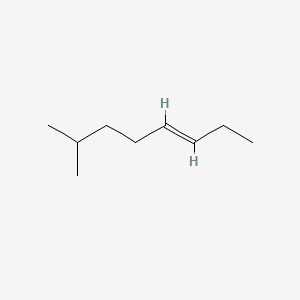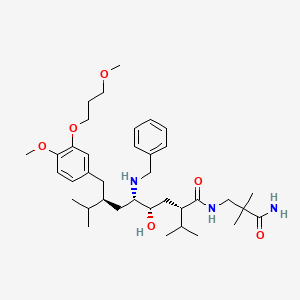
Azide-PEG3-Desthiobiotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide-PEG3-Desthiobiotin is a compound that consists of desthiobiotin, a modified form of biotin, attached to a polyethylene glycol (PEG) spacer via a three-unit ethylene glycol linker. Additionally, an azide group is attached to the desthiobiotin moiety. This compound is commonly used in bioconjugation chemistry and click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azide-PEG3-Desthiobiotin involves the attachment of an azide group to the desthiobiotin moiety through a PEG spacer. The reaction typically involves the use of azidoethoxyethanol and desthiobiotin under specific reaction conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Azide-PEG3-Desthiobiotin undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups without the need for a copper catalyst.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Azide-PEG3-Desthiobiotin has a wide range of applications in scientific research, including:
Bioconjugation Chemistry: Used to attach biomolecules to surfaces or other molecules through click chemistry reactions.
Proteomics: Employed in pull-down experiments to isolate and study proteins.
Drug Development: Utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Molecular Biology: Applied in labeling and tracking studies of biomolecules.
Mechanism of Action
Azide-PEG3-Desthiobiotin exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with DBCO/BCN groups (SPAAC) to form stable triazole linkages. This allows for the specific and efficient conjugation of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Azide-PEG4-Desthiobiotin: Similar structure with an additional ethylene glycol unit in the PEG spacer.
Biotin-PEG3-Azide: Contains biotin instead of desthiobiotin.
Azide-PEG3-Biotin: Similar structure but with biotin instead of desthiobiotin.
Uniqueness
Azide-PEG3-Desthiobiotin is unique due to its combination of an azide group, a PEG spacer, and desthiobiotin. This combination allows for efficient bioconjugation and click chemistry reactions while providing the benefits of desthiobiotin, such as lower affinity for streptavidin compared to biotin, enabling easier elution of target proteins .
Properties
Molecular Formula |
C18H34N6O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m0/s1 |
InChI Key |
JIQVKRRASYKCEL-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)
![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)





